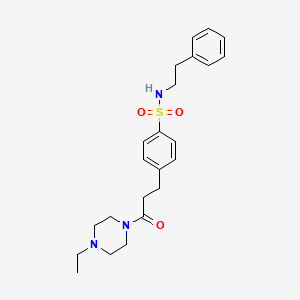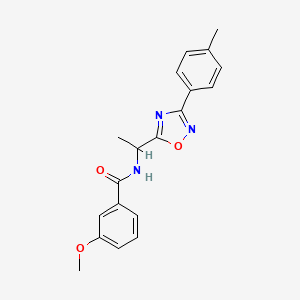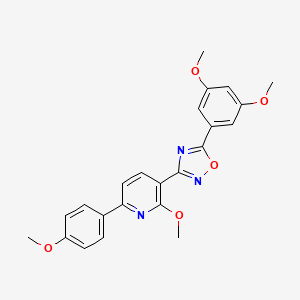
3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide is a chemical compound that has gained significant attention in scientific research due to its diverse applications. The compound is synthesized using various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of 3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide involves the binding of the compound to specific target molecules. The compound can bind to metal ions, proteins, and enzymes, leading to changes in their conformation and activity. The binding of the compound to metal ions can result in the formation of fluorescent complexes, which can be used for imaging and sensing applications. The binding of the compound to proteins and enzymes can lead to the inhibition or activation of their activity, making it a potential drug candidate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide depend on the target molecule it binds to. The compound has been shown to inhibit the activity of metalloproteinases, which are involved in the degradation of extracellular matrix proteins. This makes it a potential drug candidate for the treatment of cancer and other diseases. The compound has also been shown to bind to DNA and RNA, leading to changes in their structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide in lab experiments include its high selectivity and sensitivity for target molecules, its fluorescent properties, and its potential as a drug candidate. The limitations of using the compound include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide. These include the development of new synthesis methods to increase the yield and purity of the compound, the study of its toxicity and safety in vivo, the development of new applications for the compound in imaging and sensing, and the development of new drug candidates based on the compound's binding properties. Additionally, the study of the compound's interactions with metal ions, proteins, and enzymes can provide insights into their biological functions and potential therapeutic targets.
Synthesemethoden
The synthesis of 3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide involves the reaction of 2-hydroxy-7-methylquinoline-3-carbaldehyde with chloro-N-propylbenzamide in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by reduction and chlorination steps. The purity of the synthesized compound can be increased by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide has been widely used in scientific research due to its diverse applications. The compound has been used as a fluorescent probe for the detection of metal ions in biological systems. It has also been used as a ligand for the development of metal-based drugs for the treatment of cancer and other diseases. Additionally, the compound has been used as a tool for the study of protein-protein interactions and enzyme kinetics.
Eigenschaften
IUPAC Name |
3-chloro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-3-9-24(21(26)16-5-4-6-18(22)12-16)13-17-11-15-8-7-14(2)10-19(15)23-20(17)25/h4-8,10-12H,3,9,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJCBEHNWDGYLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[4-(2-Amino-2-oxoethoxy)phenyl]methylideneamino]-2-hydroxyacetamide](/img/structure/B7693471.png)











